molecular formula C18H15FN2O4S2 B2717003 N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide CAS No. 1111507-12-0

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide

Cat. No.: B2717003
CAS No.: 1111507-12-0
M. Wt: 406.45
InChI Key: QBLZLJQQEPIZJC-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide is a chemical compound characterized by the presence of an amino group, a fluorine atom, and two benzenesulfonyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide typically involves multiple steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Sulfonylation: The amino group is protected, and the compound is subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine to introduce the benzenesulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonyl groups can be reduced under specific conditions to yield sulfinic acids.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts such as Pd/C or Raney nickel in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinic acids.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-chlorophenyl)-N-(benzenesulfonyl)benzenesulfonamide
  • N-(5-amino-2-bromophenyl)-N-(benzenesulfonyl)benzenesulfonamide
  • N-(5-amino-2-methylphenyl)-N-(benzenesulfonyl)benzenesulfonamide

Uniqueness

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4S2/c19-17-12-11-14(20)13-18(17)21(26(22,23)15-7-3-1-4-8-15)27(24,25)16-9-5-2-6-10-16/h1-13H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLZLJQQEPIZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=CC(=C2)N)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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